molecular formula C9H11NO2 B1601738 DL-Phenylalanine-15N CAS No. 81387-53-3

DL-Phenylalanine-15N

Cat. No.: B1601738
CAS No.: 81387-53-3
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-DETAZLGJSA-N
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Description

DL-Phenylalanine-15N is an isotopically labeled form of phenylalanine, an essential amino acid. The "15N" denotes the presence of the nitrogen-15 isotope, which makes it useful in scientific research, particularly in studies involving protein synthesis, metabolic pathways, and enzyme interactions.

Biochemical Analysis

Biochemical Properties

DL-Phenylalanine-15N participates in the production of neurotransmitters such as dopamine and noradrenaline, which control mood, mental health, heart rate, and other vital functions . It interacts with enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which are involved in the conversion of phenylalanine into other bioactive compounds .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways and gene expression . It plays a role in the synthesis of neurotransmitters, which are crucial for cell communication . It also impacts cellular metabolism, particularly in the production of phenolic compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into tyrosine, a precursor for the synthesis of neurotransmitters . This process involves binding interactions with enzymes like PAL and TAL . The activation or inhibition of these enzymes can lead to changes in gene expression and the production of bioactive compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low dosages can stimulate certain physiological processes, high dosages can suppress these processes and potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway . It interacts with enzymes like PAL and TAL, which convert phenylalanine into cinnamic and p-coumaric acids . This process can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Phenylalanine-15N can be synthesized through various chemical reactions involving phenylalanine and nitrogen-15 enriched reagents. The process typically involves the incorporation of 15N into the amino acid structure through specific chemical reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques to ensure high purity and isotopic enrichment. The production process is optimized to achieve the desired isotopic composition while maintaining the structural integrity of the amino acid.

Chemical Reactions Analysis

Types of Reactions: DL-Phenylalanine-15N can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the amino acid for specific research applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired outcome and to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in research and industrial applications.

Scientific Research Applications

DL-Phenylalanine-15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

  • Chemistry: Used in biomolecular NMR spectroscopy to study protein structures and interactions.

  • Biology: Employed in metabolic studies to trace the pathways and mechanisms of amino acid metabolism.

  • Medicine: Investigated for potential therapeutic uses in certain medical conditions, although not approved for clinical use.

  • Industry: Utilized in proteomics and metabolomics research to understand protein expression and metabolic profiles.

Comparison with Similar Compounds

  • L-Phenylalanine-15N

  • DL-Phenylalanine

  • Terephthalic acid-2,2'-13C2

  • Ammonium-15N chloride

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Properties

IUPAC Name

2-(15N)azanyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514737
Record name (~15~N)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81387-53-3
Record name (~15~N)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylalanine-15N
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DL-Phenylalanine-15N
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DL-Phenylalanine-15N
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Reactant of Route 6
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